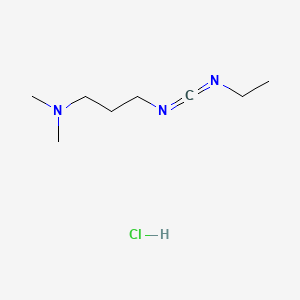

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride

Übersicht

Beschreibung

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) is a water-soluble carbodiimide widely used as a carboxyl-activating agent for forming amide or ester bonds between carboxylic acids and amines/alcohols. It is particularly favored in bioconjugation, polymer chemistry, and materials science due to its efficiency in aqueous media under mild conditions (typically room temperature, pH 4.5–7.5) . EDC·HCl is often paired with N-hydroxysuccinimide (NHS) or its derivatives to stabilize reactive intermediates (NHS esters), enhancing coupling efficiency and reducing hydrolysis . Applications span diverse fields, including hydrogels , fluorescent probes , antigen-antibody conjugates , and drug development .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: EDC-Hydrochlorid kann durch Kupplung von Ethylisocyanat mit N,N-Dimethylpropan-1,3-diamin synthetisiert werden, wobei ein Harnstoffzwischenprodukt entsteht, das dann dehydratisiert wird, um das Endprodukt zu erhalten . Die Reaktion wird typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren: In industriellen Anlagen wird EDC-Hydrochlorid in großen Reaktoren hergestellt, in denen die Reaktionsbedingungen sorgfältig kontrolliert werden, um die Ausbeute zu optimieren und Verunreinigungen zu minimieren. Das Produkt wird dann durch Kristallisation und andere Trenntechniken gereinigt, um die gewünschte Qualität zu erreichen .

Analyse Chemischer Reaktionen

Reaktionstypen: EDC-Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen, bei denen es Carboxylgruppen aktiviert, um Amidbindungen mit primären Aminen zu bilden . Es kann auch Phosphatgruppen aktivieren, um Phosphomonoester und Phosphodiester zu bilden .

Häufige Reagenzien und Bedingungen:

Reagenzien: Primäre Amine, Carbonsäuren, N-Hydroxysuccinimid (NHS) und Phosphatgruppen.

Bedingungen: Die Reaktionen werden typischerweise in wässrigen Lösungen in einem pH-Bereich von 4,0-6,0 durchgeführt.

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, sind Amide, Phosphomonoester und Phosphodiester .

Wissenschaftliche Forschungsanwendungen

EDC-Hydrochlorid wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:

Chemie: Es wird in der Peptidsynthese und der Herstellung von Estern aus Carbonsäuren verwendet.

Industrie: EDC-Hydrochlorid wird bei der Immobilisierung von Enzymen und der Herstellung von Biosensoren eingesetzt.

Wirkmechanismus

EDC-Hydrochlorid wirkt durch Bildung eines aktivierten Ester-Zwischenprodukts mit Carboxylgruppen, das dann von Nukleophilen wie primären Aminen angegriffen wird . Dies führt zur Bildung einer Amidbindung und zur Freisetzung eines Isourea-Nebenprodukts . Der Reaktionsmechanismus beinhaltet die Bildung eines tetraedrischen Zwischenprodukts, das kollabiert, um das gewünschte Produkt zu liefern .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

EDC·HCl is predominantly used in the synthesis of peptides. It facilitates the formation of peptide bonds between carboxylic acids and amines, allowing for the efficient coupling of amino acids. This application is crucial in the development of peptide-based drugs and therapeutics.

Case Study : A study demonstrated the successful synthesis of a peptide using EDC·HCl as a coupling agent. The reaction was performed in dimethylformamide (DMF) with an overall yield of 90% after purification through column chromatography .

Protein Crosslinking

In addition to peptide synthesis, EDC·HCl is utilized for crosslinking proteins to nucleic acids or other proteins. This is particularly important in creating stable protein conjugates for various applications, including drug delivery systems and diagnostic assays.

Data Table: Summary of Protein Crosslinking Applications

Nucleic Acid Chemistry

EDC·HCl plays a role in nucleic acid chemistry, particularly in the synthesis of oligonucleotides and other nucleic acid derivatives. It activates carboxylic groups on nucleotides, facilitating their coupling to amine-containing compounds.

Case Study : Research indicated that EDC·HCl could effectively couple nucleotides to form longer oligonucleotide chains, demonstrating its utility in genetic engineering and molecular biology .

Analytical Methods for EDC·HCl

The analysis of EDC·HCl involves various techniques to ensure quality control and efficacy in applications:

Spectrophotometric Flow Injection Analysis

This method allows for rapid detection and quantification of EDC·HCl concentrations in solution. The absorbance is measured at 400 nm, providing a linear calibration graph suitable for routine analysis .

Ultra-Performance Liquid Chromatography (UPLC)

UPLC has been developed for the analysis of EDC·HCl, offering high sensitivity and reproducibility compared to traditional titration methods. This technique is particularly beneficial for pharmaceutical applications where precise measurements are critical .

Safety Considerations

While EDC·HCl is a powerful reagent, it poses certain health risks, including skin irritation and respiratory issues upon inhalation. Proper safety protocols must be followed when handling this compound:

- Hazard Class : Toxic (acute toxicity)

- Precautionary Measures : Use protective gloves and eyewear; ensure adequate ventilation during use.

Wirkmechanismus

EDC hydrochloride acts by forming an activated ester intermediate with carboxyl groups, which is then attacked by nucleophiles such as primary amines . This results in the formation of an amide bond and the release of an isourea byproduct . The reaction mechanism involves the formation of a tetrahedral intermediate, which collapses to yield the desired product .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Carbodiimide Compounds

Structural and Functional Comparison

EDC·HCl belongs to the carbodiimide family, which includes:

- DCC (N,N'-Dicyclohexylcarbodiimide) : A classic, organic-soluble carbodiimide used in peptide synthesis. Unlike EDC·HCl, DCC is insoluble in water and forms a dicyclohexylurea (DCU) precipitate, necessitating post-reaction filtration .

- EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Structurally identical to EDC·HCl but often referenced without the hydrochloride salt in organic synthesis protocols .

- DIC (N,N'-Diisopropylcarbodiimide): Another water-insoluble carbodiimide with lower toxicity, preferred in solid-phase peptide synthesis.

Table 1: Comparative Properties of Carbodiimides

Reaction Efficiency and Byproduct Management

- EDC·HCl vs. DCC: In coupling 6-biotinamidohexanoic acid with esculetin, EDC·HCl achieved comparable yields to DCC (91% vs. 89%) but required milder conditions (room temperature vs. 40°C) and avoided DCU precipitation .

- Byproduct Handling : EDC·HCl’s urea byproduct is water-soluble, simplifying purification in aqueous reactions, whereas DCC’s DCU necessitates filtration .

Comparison with Alternative Crosslinking Methods

EDC·HCl vs. Glutaraldehyde (GA)

In synthesizing glyphosate (PMG) artificial antigens, EDC·HCl produced conjugates with higher immunogenicity than GA, as GA’s non-specific crosslinking altered epitope presentation .

EDC·HCl vs. CDAP (1-Cyano-4-dimethylaminopyridinium Tetrafluoroborate)

For activating hydroxyl groups on Streptococcus pneumoniae type 3 polysaccharides, CDAP caused minimal antigenicity loss (~5%) compared to EDC·HCl-mediated carboxyl activation, which reduced antigenicity by 60% at high activation levels .

Key Research Findings

- Optimal Reaction Conditions: EDC·HCl/NHS molar ratios of 2:1 maximized coupling efficiency in SiO₂@Fe₃O₄ magnetic nanoparticle synthesis . In glycan-protein conjugation, excessive EDC·HCl (≥30% activation) reduced immunogenicity due to over-modification of carboxyl groups .

- Biomedical Performance :

- EDC·HCl-synthesized HA-DA hydrogels exhibited superior hemostatic and anti-inflammatory properties compared to glutaraldehyde-crosslinked variants .

Biologische Aktivität

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) is a widely utilized reagent in biochemistry, particularly for its role in peptide synthesis and the formation of amide bonds. This article delves into its biological activity, applications, mechanisms, and safety considerations, supported by relevant data and case studies.

Chemical Structure and Properties:

- Molecular Formula: C₈H₁₈ClN₃

- Molecular Weight: 191.70 g/mol

- CAS Number: 25952-53-8

- Solubility: Soluble in acetonitrile, dichloromethane, dimethylformamide, and tetrahydrofuran; slightly soluble in water .

Mechanism of Action:

EDC functions primarily as a carboxyl activating agent. It promotes the formation of amide bonds by converting carboxylic acids into reactive intermediates that can readily react with primary amines. The reaction proceeds through the following steps:

- The carbonyl oxygen of the carboxylic acid attacks the carbodiimide nitrogen, forming an O-acylisourea intermediate.

- A primary amine then attacks the carbonyl carbon, leading to the formation of an amide bond and releasing urea as a byproduct .

Applications in Biological Research

EDC·HCl is extensively used in various biochemical applications:

- Peptide Synthesis: EDC is crucial for coupling amino acids to form peptides due to its ability to activate carboxylic acids efficiently.

- Immunoconjugate Preparation: It facilitates the conjugation of proteins to antibodies or other biomolecules, enhancing their functionality in therapeutic applications.

- Crosslinking Reagents: EDC is employed for crosslinking proteins to nucleic acids, which is vital for constructing complex biomolecular structures .

Case Studies and Research Findings

-

Peptide Bond Formation:

A study demonstrated that EDC·HCl effectively catalyzed the formation of peptide bonds in aqueous solutions. The reaction showed high efficiency with minimal side reactions when used with ethylenediamine as a nucleophile . -

Protein Crosslinking:

In research focusing on protein interactions, EDC was utilized to crosslink proteins to DNA molecules. The resulting conjugates exhibited enhanced stability and improved binding characteristics, making them suitable for therapeutic applications . -

Surface Functionalization:

EDC has been employed in functionalizing surfaces such as graphene quantum dots (GQDs) for biosensing applications. This method improved the detection sensitivity of pathogens by facilitating the attachment of biomolecules to GQDs .

Safety and Toxicological Data

EDC·HCl is classified as a strong skin sensitizer, with studies indicating a response at concentrations lower than 0.01 wt% in dermal sensitization assays. Handling precautions are essential due to its potential health risks, including dermal exposure leading to sensitization reactions .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What is the primary mechanism of EDC·HCl in activating carboxyl groups for amide bond formation?

EDC·HCl activates carboxyl groups by forming an unstable O-acylisourea intermediate, which reacts with primary amines to form amide bonds. This reaction is typically performed in aqueous or polar solvents (e.g., DMF) at mildly acidic to neutral pH (4.5–7.4). To stabilize the intermediate and reduce side reactions, N-hydroxysuccinimide (NHS) or its sulfo-derivatives are often added, forming a more stable NHS-ester .

Q. How does solubility impact experimental design when using EDC·HCl?

EDC·HCl is highly soluble in water (>200 g/L in some formulations ) but also dissolves in acetonitrile, DMF, and dichloromethane . However, conflicting reports note slight water solubility in certain grades . Researchers must verify solubility for their specific batch and adjust solvent systems to avoid precipitation, which can reduce coupling efficiency. Pre-dissolving EDC·HCl in a small volume of water before adding to organic solvents is a common strategy .

Q. What are the critical storage conditions for EDC·HCl to maintain reactivity?

EDC·HCl is moisture-sensitive and should be stored desiccated at –20°C in airtight containers. Prolonged exposure to humidity leads to hydrolysis, forming inert urea derivatives. Aliquoting into single-use vials minimizes repeated freeze-thaw cycles and preserves activity .

Q. Why is NHS or sulfo-NHS commonly used alongside EDC·HCl in bioconjugation?

NHS converts the unstable O-acylisourea intermediate into a stable NHS-ester, which has a longer half-life and reduces hydrolysis or side reactions (e.g., N-acylurea formation). This improves coupling efficiency, particularly for sensitive biomolecules like proteins or peptides .

Advanced Questions

Q. How can researchers optimize pH to balance EDC·HCl reactivity and minimize side reactions?

EDC·HCl reacts optimally in pH 3.5–4.5 for carboxyl activation but is unstable in strongly acidic conditions (<3.5) due to rapid hydrolysis . For amine coupling, adjusting to pH 7.0–7.4 after activation improves nucleophilic attack. However, cyclizable carboxyl groups (e.g., maleic acid) react faster than non-cyclizable ones (e.g., fumaric acid) under acidic conditions, requiring precise pH control to avoid undesired N-acylurea byproducts .

Q. What analytical methods are recommended to monitor EDC-mediated reactions and quantify yields?

- TLC : Monitor reaction progress using hexane:ethyl acetate (4:6) with UV visualization (Rf ≈ 0.40 for intermediates) .

- NMR : Track characteristic peaks (e.g., δ 3.0–3.5 ppm for dimethylaminopropyl groups) .

- Mass Spectrometry : Detect crosslinked products in footprinting studies (e.g., protein structural dynamics ).

- HPLC : Quantify unreacted starting materials or byproducts using reverse-phase columns .

Q. How does the structural flexibility of carboxyl groups influence EDC·HCl-mediated crosslinking?

Cyclizable carboxyl groups (e.g., in maleic acid) form reactive anhydrides with EDC·HCl, enabling rapid amidation. Non-cyclizable groups (e.g., fumaric acid) require direct coupling, which is slower and prone to side reactions. This distinction is critical in polymer synthesis or protein engineering, where steric hindrance or microenvironment pH affects outcomes .

Q. What strategies mitigate N-acylurea formation during large-scale peptide synthesis?

- Low Temperature : Perform reactions at 0–4°C to slow hydrolysis.

- Excess Amine : Use 2–5x molar excess of amine to outcompete water.

- Additives : Include sulfo-NHS (1:1 molar ratio with EDC·HCl) or hydroxylamine to quench residual intermediates .

Q. How is EDC·HCl applied in studying protein-protein interactions or structural dynamics?

In mass spectrometry-based footprinting, EDC·HCl introduces zero-length crosslinks between carboxyl and amine groups (e.g., lysine residues), stabilizing transient interactions in protein complexes (e.g., Photosystem II assembly ). Coupled with limited proteolysis and LC-MS/MS, this reveals conformational changes under physiological conditions .

Q. What are the limitations of EDC·HCl in modifying nucleic acids or polysaccharides?

EDC·HCl efficiently crosslinks carboxylated nucleic acids (e.g., aptamers) to amine-functionalized surfaces but struggles with unmodified DNA/RNA due to lack of reactive groups. For polysaccharides, activation of uronic acid residues requires prolonged reaction times (>2 hours) and risks depolymerization in acidic conditions .

Eigenschaften

InChI |

InChI=1S/C8H17N3.ClH/c1-4-9-8-10-6-5-7-11(2)3;/h4-7H2,1-3H3;1H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQQSJJWHUJYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C=NCCCN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880076 | |

| Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Aldrich MSDS] | |

| Record name | 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-, monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7084-11-9, 25952-53-8 | |

| Record name | 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7084-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25952-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyldimethylaminopropyl carbodiimide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025952538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25952-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N3-(ethylcarbonimidoyl)-N1,N1-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N'-(ethylcarbonimidoyl)-N,N-dimethylpropane-1,3-diamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19W5TL0WJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.